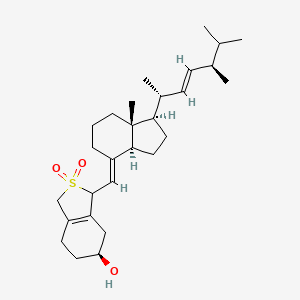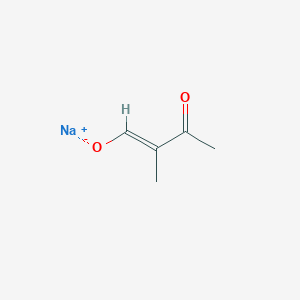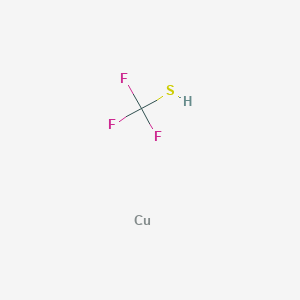
Copper trifluoromethanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper trifluoromethanethiol is a chemical compound with the molecular formula CHCuF₃S It is a copper salt of trifluoromethanethiol, characterized by the presence of a trifluoromethyl group (CF₃) attached to a thiol group (SH) and coordinated with a copper ion
准备方法
Synthetic Routes and Reaction Conditions
Copper trifluoromethanethiol can be synthesized through several methods. One common approach involves the reaction of copper salts with trifluoromethanethiol. For example, copper(I) chloride can react with trifluoromethanethiol in the presence of a base to form this compound. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
Copper trifluoromethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The copper ion can participate in redox reactions, altering its oxidation state.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced copper species.
Substitution: Various substituted trifluoromethyl compounds.
科学研究应用
Copper trifluoromethanethiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, especially in the synthesis of pharmaceuticals containing trifluoromethyl groups.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl groups.
作用机制
The mechanism of action of copper trifluoromethanethiol involves the interaction of the copper ion and the trifluoromethyl group with various molecular targets. The copper ion can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, making them more effective in their biological roles.
相似化合物的比较
Similar Compounds
Trifluoromethanesulfonic acid: Another compound containing a trifluoromethyl group, used in organic synthesis.
Copper(I) trifluoromethanesulfonate: A copper salt with similar properties and applications.
Trifluoromethyltrimethylsilane: Used in trifluoromethylation reactions.
Uniqueness
Copper trifluoromethanethiol is unique due to the combination of the copper ion and the trifluoromethylthiol group, which imparts distinct chemical reactivity and potential applications. Its ability to participate in redox reactions and form stable complexes makes it valuable in various fields of research and industry.
属性
分子式 |
CHCuF3S |
|---|---|
分子量 |
165.63 g/mol |
IUPAC 名称 |
copper;trifluoromethanethiol |
InChI |
InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H; |
InChI 键 |
JHTKDYFNOCMNDU-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)(F)S.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


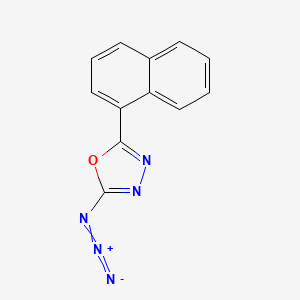
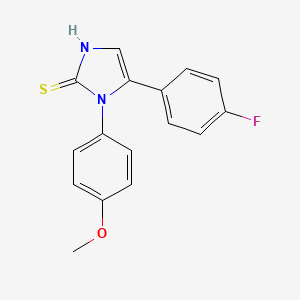

![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
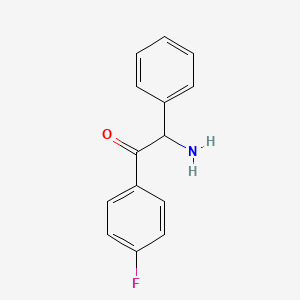
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
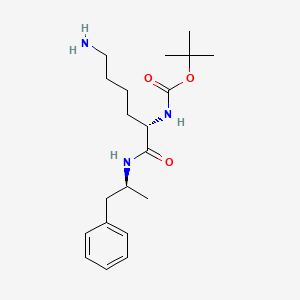
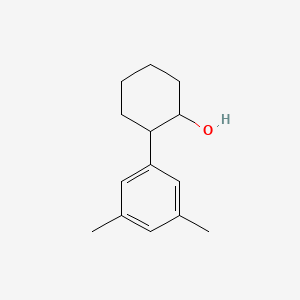
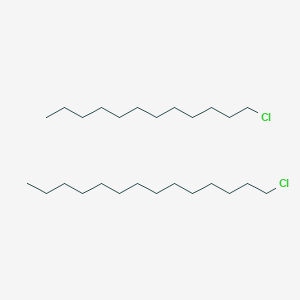
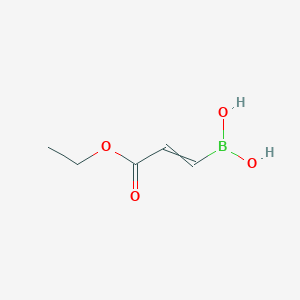
![[(2S,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13405171.png)
